An In-depth Technical Guide to 1,2-Dimethyl-3-nitrobenzene (CAS 83-41-0)
An In-depth Technical Guide to 1,2-Dimethyl-3-nitrobenzene (CAS 83-41-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dimethyl-3-nitrobenzene (CAS No. 83-41-0), a key aromatic intermediate with significant applications in the pharmaceutical and chemical industries. Also known by its synonym 3-nitro-o-xylene, this compound serves as a critical starting material in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. This document collates essential physicochemical, toxicological, and spectral data, alongside detailed experimental protocols for its synthesis and purification. Furthermore, it elucidates the biological relevance of 1,2-dimethyl-3-nitrobenzene through the mechanism of action of its prominent derivative, mefenamic acid, providing a pertinent example of its role in drug development.
Chemical Identity and Physicochemical Properties
1,2-Dimethyl-3-nitrobenzene is a yellow, oily liquid at room temperature, though it can appear as needle-like crystals at lower temperatures.[1] It is characterized by the presence of a benzene ring substituted with two adjacent methyl groups and a nitro group.
Table 1: Physicochemical Properties of 1,2-Dimethyl-3-nitrobenzene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molar Mass | 151.16 g/mol | [1][2] |
| Appearance | Yellow liquid; needle-like crystals at low temperature | [1] |
| Density | 1.129 g/mL at 25 °C | [1][3] |
| Melting Point | 7-9 °C | [1][3] |
| Boiling Point | 245 °C at 760 mmHg | [1][3] |
| Flash Point | 107 °C (225 °F) | [1][4] |
| Water Solubility | 117 mg/L at 25 °C | [5] |
| Refractive Index (n20/D) | 1.543 | [3] |
| Vapor Pressure | 0.0172 mm Hg at 25 °C (extrapolated) | [5] |
| LogP (Octanol-Water Partition Coefficient) | 2.83 | [6] |
Synthesis and Purification
The primary industrial synthesis of 1,2-dimethyl-3-nitrobenzene is achieved through the nitration of o-xylene using a mixed acid (a combination of nitric acid and sulfuric acid).[5] The reaction is typically performed at low temperatures to control the exothermic reaction and to favor the formation of the desired isomer.
Experimental Protocol: Synthesis of 1,2-Dimethyl-3-nitrobenzene
Materials:
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o-Xylene
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Concentrated Nitric Acid (66%)
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Concentrated Sulfuric Acid (98%)
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5% Sodium Hydroxide solution
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Ice
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Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully prepare a mixed acid solution by combining one part of 66% nitric acid with two parts of 98% sulfuric acid. This process is highly exothermic and should be conducted in an ice bath with slow addition and constant stirring. Pre-cool the mixed acid to below -5 °C.
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Nitration Reaction: Cool the o-xylene to -10 °C in a separate reaction vessel equipped with a stirrer and a dropping funnel. While maintaining the temperature between -10 °C and -5 °C, slowly add the pre-cooled mixed acid to the o-xylene with vigorous stirring.
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Reaction Completion: After the addition of the mixed acid is complete, continue to stir the reaction mixture for an additional 30 minutes, ensuring the temperature remains within the specified range.
-
Work-up:
-
Allow the mixture to stand, which will result in the separation of two layers. Carefully separate and discard the lower layer, which consists of the waste acid.
-
Wash the upper organic layer sequentially with water, a 5% sodium hydroxide solution, and finally with water again to neutralize and remove any remaining acid.
-
-
Purification: The crude 1,2-dimethyl-3-nitrobenzene can be purified by steam distillation followed by fractional distillation to yield the final product. The typical yield for this process is approximately 50%.[5]
Spectral Data
The structural identification of 1,2-dimethyl-3-nitrobenzene is confirmed through various spectroscopic methods. While raw spectral data is extensive, a summary of key spectral information is provided below.
Table 2: Summary of Spectral Data for 1,2-Dimethyl-3-nitrobenzene
| Technique | Key Features/Notes | Reference(s) |
| ¹H NMR | Data available in the Sadtler Research Laboratories Spectral Collection. | [1] |
| ¹³C NMR | Spectral data is available through various chemical databases. | |
| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching. | [1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 151, with characteristic fragmentation patterns. | [1][7] |
Toxicological and Safety Information
1,2-Dimethyl-3-nitrobenzene is classified as a hazardous substance and requires careful handling. It is harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[1] It is also toxic to aquatic life with long-lasting effects.[5]
Table 3: Toxicological Data for 1,2-Dimethyl-3-nitrobenzene
| Endpoint | Value | Species | Reference(s) |
| Acute Oral LD50 | 2110 mg/kg | Rat (female) | [5] |
| Acute Oral LD50 | 2380 mg/kg | Rat (male) | [5] |
| Aquatic Toxicity (LC50) | 4.2 mg/L (48h) | Daphnia magna (Water flea) | [5] |
Handling and Storage:
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[8]
-
Store in a cool, well-ventilated area in a tightly closed container.[8]
-
Keep away from strong oxidizing agents and strong bases.
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In case of fire, use water spray, foam, dry chemical, or CO₂.[8]
Biological Relevance and Applications in Drug Development
While there is limited information on the direct biological activity or signaling pathway modulation by 1,2-dimethyl-3-nitrobenzene itself, its primary significance in the context of drug development lies in its role as a key chemical intermediate. It is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs).
The most prominent example is its use in the production of mefenamic acid , a non-steroidal anti-inflammatory drug (NSAID). Mefenamic acid is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[3]
Mechanism of Action of Mefenamic Acid: A Downstream Application
Mefenamic acid, like other NSAIDs, primarily exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][7] By blocking the COX pathway, mefenamic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain.[3]
Conclusion
1,2-Dimethyl-3-nitrobenzene is a fundamentally important chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its direct biological activity is not extensively documented, its role as a precursor to valuable pharmaceuticals like mefenamic acid underscores its significance for the drug development industry. This guide provides essential technical information to support researchers and scientists in the safe handling, synthesis, and application of this versatile compound in their research and development endeavors. Further investigation into the toxicological and metabolic profiles of 1,2-dimethyl-3-nitrobenzene could provide a more complete understanding of its biological interactions.
References
- 1. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mefenamic Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
